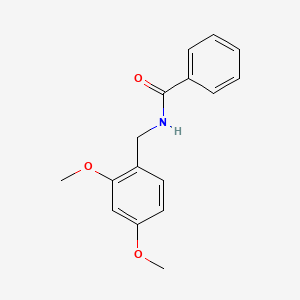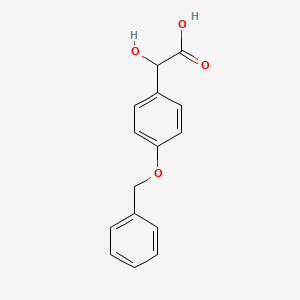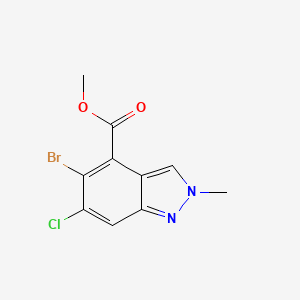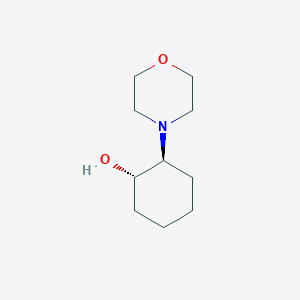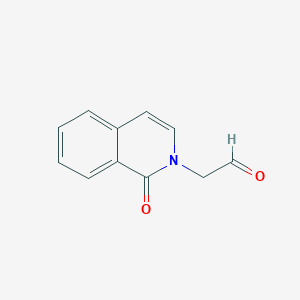
2-(1-oxoisoquinolin-2-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-oxoisoquinolin-2-yl)acetaldehyde is a heterocyclic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an isoquinoline ring with an aldehyde functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxoisoquinolin-2-yl)acetaldehyde can be achieved through various methods. One common approach involves the Ugi reaction, which is a multicomponent reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to form the desired product . Another method involves the ring-opening reaction of furans catalyzed by acids or transition metals . These reactions provide a versatile and efficient route to synthesize isoquinoline derivatives with unsaturated carbonyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Ugi reaction and ring-opening reactions are scaled up with careful control of temperature, pressure, and catalyst concentration to achieve the desired product efficiently.
化学反应分析
Types of Reactions
2-(1-oxoisoquinolin-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: (1-Oxo-1H-isoquinolin-2-yl)acetic acid.
Reduction: (1-Hydroxy-1H-isoquinolin-2-yl)acetaldehyde.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学研究应用
2-(1-oxoisoquinolin-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of 2-(1-oxoisoquinolin-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isoquinoline ring can interact with various biological receptors, influencing cellular signaling pathways and leading to diverse biological effects.
相似化合物的比较
Similar Compounds
(1-Oxo-1H-isoquinolin-2-yl)acetic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.
(1-Hydroxy-1H-isoquinolin-2-yl)acetaldehyde: Similar structure with a hydroxyl group instead of an aldehyde group.
2-(1-Oxo-1H-isoquinolin-2-yl)acetamide: Similar structure with an amide group instead of an aldehyde group
Uniqueness
2-(1-oxoisoquinolin-2-yl)acetaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering opportunities for the development of novel compounds with potential biological activities.
属性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC 名称 |
2-(1-oxoisoquinolin-2-yl)acetaldehyde |
InChI |
InChI=1S/C11H9NO2/c13-8-7-12-6-5-9-3-1-2-4-10(9)11(12)14/h1-6,8H,7H2 |
InChI 键 |
NQTYFCYNTQXPAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


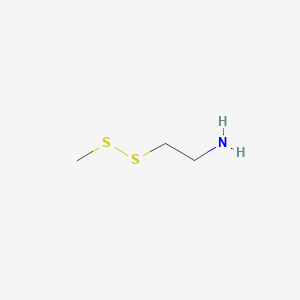
![2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B8736429.png)
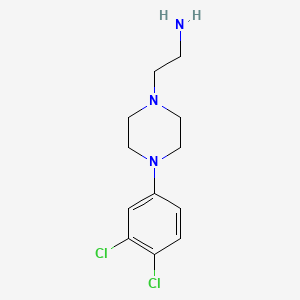
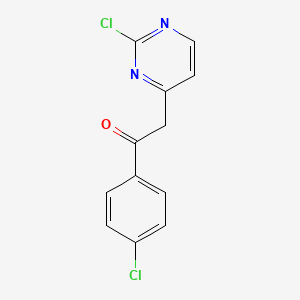
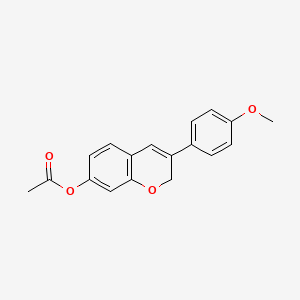
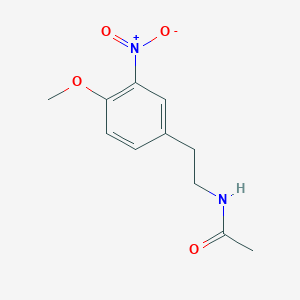
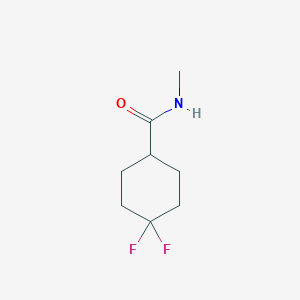
![5-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8736473.png)

